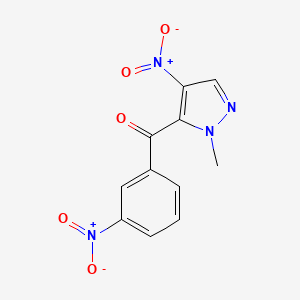

(1-methyl-4-nitro-1H-pyrazol-5-yl)(3-nitrophenyl)methanone

Description

Le 1-méthyl-4-nitro-5-(3-nitrobenzoyl)pyrazole est un composé hétérocyclique appartenant à la famille des pyrazoles. Les pyrazoles sont connus pour leurs applications polyvalentes dans la synthèse organique et la chimie médicinale. Ce composé particulier présente un cycle pyrazole substitué par un groupe méthyle, un groupe nitro et un groupe nitrobenzoyle, ce qui en fait un composé unique et potentiellement précieux pour diverses applications scientifiques .

Propriétés

Formule moléculaire |

C11H8N4O5 |

|---|---|

Poids moléculaire |

276.20 g/mol |

Nom IUPAC |

(2-methyl-4-nitropyrazol-3-yl)-(3-nitrophenyl)methanone |

InChI |

InChI=1S/C11H8N4O5/c1-13-10(9(6-12-13)15(19)20)11(16)7-3-2-4-8(5-7)14(17)18/h2-6H,1H3 |

Clé InChI |

URZUYIHBTGEIQA-UHFFFAOYSA-N |

SMILES canonique |

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 1-méthyl-4-nitro-5-(3-nitrobenzoyl)pyrazole implique généralement la condensation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction du chlorure de 3-nitrobenzoyle avec le 1-méthyl-4-nitropyrazole en présence d'une base telle que la triéthylamine. La réaction est réalisée dans un solvant organique comme le dichlorométhane à basses températures pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et l'extensibilité du processus. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé sous sa forme pure .

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

Le 1-méthyl-4-nitro-5-(3-nitrobenzoyl)pyrazole a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme élément constitutif de la synthèse de composés hétérocycliques plus complexes.

Biologie : Enquête sur son potentiel d'inhibiteur enzymatique en raison de sa structure unique.

Médecine : Exploration de ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.

5. Mécanisme d'action

Le mécanisme d'action du 1-méthyl-4-nitro-5-(3-nitrobenzoyl)pyrazole implique son interaction avec des cibles moléculaires spécifiques. Les groupes nitro peuvent participer à des réactions redox, conduisant à la génération d'intermédiaires réactifs qui peuvent interagir avec des macromolécules biologiques. Le composé peut inhiber les enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité catalytique. De plus, la présence du groupe nitrobenzoyle peut améliorer la capacité du composé à pénétrer les membranes cellulaires et à atteindre les cibles intracellulaires.

Applications De Recherche Scientifique

1-methyl-4-nitro-5-(3-nitrobenzoyl)pyrazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mécanisme D'action

The mechanism of action of 1-methyl-4-nitro-5-(3-nitrobenzoyl)pyrazole involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The compound may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the presence of the nitrobenzoyl group can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparaison Avec Des Composés Similaires

Composés similaires

1-méthyl-4-nitro-5-(3-aminobenzoyl)pyrazole : Structure similaire, mais avec un groupe amino au lieu d'un groupe nitro.

1-méthyl-4-nitro-5-(3-chlorobenzoyl)pyrazole : Structure similaire, mais avec un groupe chloro au lieu d'un groupe nitro.

1-méthyl-4-nitro-5-(3-méthylbenzoyl)pyrazole : Structure similaire, mais avec un groupe méthyle au lieu d'un groupe nitro.

Unicité

Le 1-méthyl-4-nitro-5-(3-nitrobenzoyl)pyrazole est unique en raison de la présence de deux groupes nitro, qui confèrent une réactivité chimique et une activité biologique potentielle distinctes. La combinaison du cycle pyrazole avec le groupe nitrobenzoyle améliore sa polyvalence dans diverses applications, ce qui en fait un composé précieux pour la recherche et le développement futurs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.